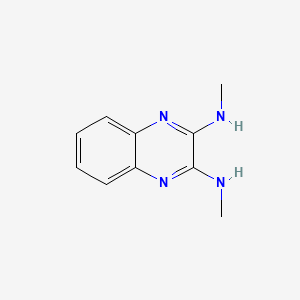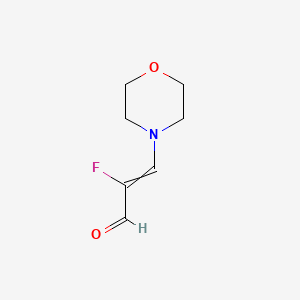![molecular formula C14H16BrNO5 B13934179 Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate CAS No. 120572-45-4](/img/structure/B13934179.png)
Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate is a complex organic compound with a molecular formula of C14H16BrNO5. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a dioxobutylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The next step is the bromination of the acylated benzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS).
Amination: The brominated compound is then subjected to amination using an appropriate amine, such as 4-ethoxy-1,4-dioxobutylamine, under controlled conditions.
Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.
Major Products
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate involves its interaction with specific molecular targets. The bromine atom and the dioxobutylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the dioxobutylamino group.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the dioxobutylamino group.
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Contains a hydroxy and methoxy group instead of the dioxobutylamino group.
Uniqueness
Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate is unique due to the presence of the dioxobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
特性
CAS番号 |
120572-45-4 |
|---|---|
分子式 |
C14H16BrNO5 |
分子量 |
358.18 g/mol |
IUPAC名 |
methyl 5-bromo-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C14H16BrNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChIキー |
QNOVBLKVNGTIEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


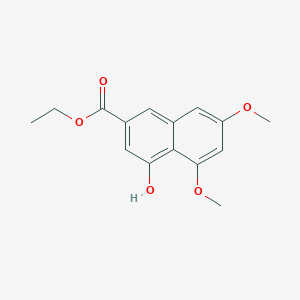
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)


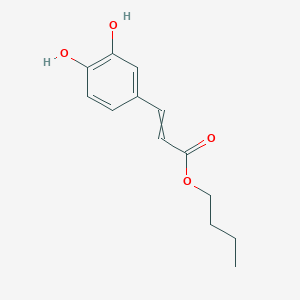
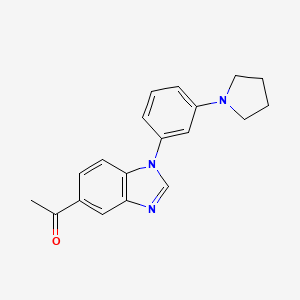
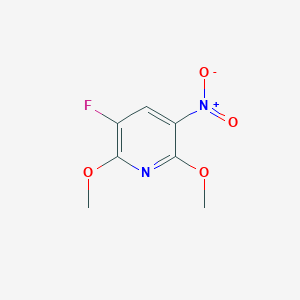
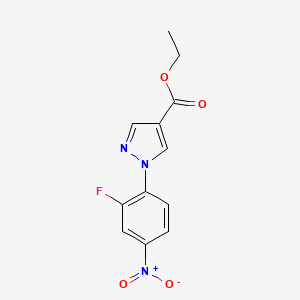
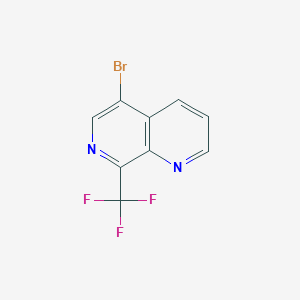
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

